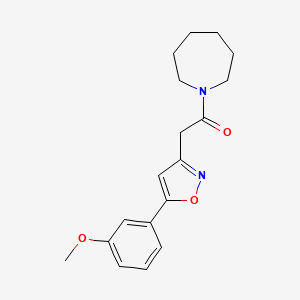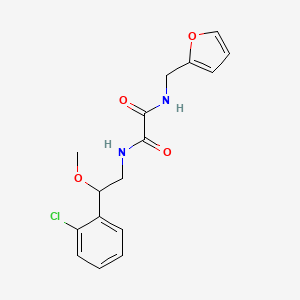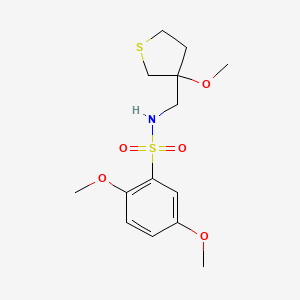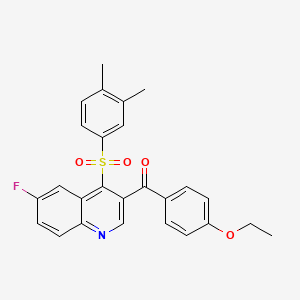![molecular formula C28H20O8 B2600722 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one CAS No. 637753-78-7](/img/structure/B2600722.png)
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains multiple functional groups, including a chromen-7-yl group, a methoxy group, and a dihydrobenzo[b][1,4]dioxin-6-yl group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-7-yl and dihydrobenzo[b][1,4]dioxin-6-yl groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could influence its solubility, while the ring structures could influence its stability and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Tetrahydro-4H-Chromene Derivatives
Research on the synthesis of tetrahydro-4H-chromene derivatives has shown their potential application as target structures for inhibiting SARS-CoV-2 main protease (Mpro), suggesting potential anti-Covid-19 applications. These compounds, including variations of chromene derivatives, were evaluated against various viral RNA 2’-O-methyltransferases, showing significant inhibition against SARS-CoV nsp 14, indicating their importance in antiviral research (Mohareb & Abdo, 2021).
One-Pot Synthesis Using Starch Solution
A study demonstrated an efficient one-pot synthesis method for tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, highlighting a green and sustainable approach to synthesizing these compounds (Hazeri et al., 2014).
Biological Activities and Applications
Anticancer Properties
A study on the isoflavone compound, closely related to the chemical structure , revealed its anticancer ability against HCT116 human colon cancer cells, with significant growth inhibitory value. This study underscores the potential application of such compounds in cancer research (Ahn et al., 2020).
Antioxidant Activities
The preparation and characterization of coumarin substituted heterocyclic compound demonstrated high antioxidant activities, suggesting its use as a potential antioxidant agent in pharmaceutical formulations (Abd-Almonuim et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8/c1-31-18-3-5-20-17(11-27(29)36-25(20)12-18)14-34-19-4-6-21-24(13-19)35-15-22(28(21)30)16-2-7-23-26(10-16)33-9-8-32-23/h2-7,10-13,15H,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQXQVFBQHPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2600640.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2600647.png)

![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600652.png)


![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2600656.png)
![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)

